

# Pelabresib in Myelofibrosis: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial data for **pelabresib**, an investigational BET inhibitor for the treatment of myelofibrosis (MF). It examines the efficacy and safety of **pelabresib** in combination with the JAK inhibitor ruxolitinib, benchmarked against established JAK inhibitor monotherapies. This analysis is based on data from the pivotal MANIFEST and MANIFEST-2 clinical trials for **pelabresib**, and the foundational trials for ruxolitinib, fedratinib, pacritinib, and momelotinib.

## **Executive Summary**

**Pelabresib**, in combination with ruxolitinib, has demonstrated significant improvements in key clinical endpoints for patients with myelofibrosis, including spleen volume reduction and symptom score improvement, when compared to ruxolitinib alone. As a first-in-class oral inhibitor of bromodomain and extra-terminal domain (BET) proteins, **pelabresib** offers a novel epigenetic mechanism of action that complements the JAK-STAT signaling inhibition of ruxolitinib.[1] The Phase 3 MANIFEST-2 trial provides robust evidence supporting this combination therapy as a potential new standard of care for JAK inhibitor-naïve myelofibrosis patients.

## **Mechanism of Action: A Dual Approach**

Myelofibrosis is a myeloproliferative neoplasm characterized by bone marrow fibrosis, an enlarged spleen (splenomegaly), and debilitating symptoms. The disease is driven by



dysregulated JAK-STAT signaling. **Pelabresib** works by inhibiting BET proteins, which are critical regulators of gene transcription involved in the inflammatory and cancer-promoting pathways of myelofibrosis.[2] By combining **pelabresib** with a JAK inhibitor like ruxolitinib, this therapeutic strategy targets two distinct and critical pathways involved in the pathology of the disease.



Click to download full resolution via product page

**Diagram 1:** Simplified signaling pathway of **Pelabresib** and Ruxolitinib in Myelofibrosis.

#### **Comparative Efficacy Data**

The following tables summarize the key efficacy outcomes from the MANIFEST-2 trial for **pelabresib** in combination with ruxolitinib versus placebo with ruxolitinib, and from the pivotal trials of other approved JAK inhibitors for myelofibrosis.

Table 1: Efficacy in JAK Inhibitor-Naïve Myelofibrosis Patients



| Clinical Trial            | Treatment Arm               | N        | Spleen Volume<br>Reduction<br>≥35% (SVR35)<br>at Week 24 | Total Symptom Score Reduction ≥50% (TSS50) at Week 24 |
|---------------------------|-----------------------------|----------|----------------------------------------------------------|-------------------------------------------------------|
| MANIFEST-2                | Pelabresib +<br>Ruxolitinib | 214      | 65.9%[3]                                                 | 52.3%[3]                                              |
| Placebo +<br>Ruxolitinib  | 216                         | 35.2%[3] | 46.3%[3]                                                 |                                                       |
| COMFORT-I                 | Ruxolitinib                 | 155      | 41.9%                                                    | 45.9%                                                 |
| Placebo                   | 154                         | 0.7%     | 5.3%                                                     |                                                       |
| COMFORT-II                | Ruxolitinib                 | 146      | 28.5%                                                    | -                                                     |
| Best Available<br>Therapy | 73                          | 0%       | -                                                        |                                                       |
| JAKARTA                   | Fedratinib (400 mg)         | 96       | 36%[1]                                                   | 31%[4]                                                |
| Placebo                   | 96                          | 1%       | 7%                                                       |                                                       |
| SIMPLIFY-1                | Momelotinib                 | 215      | 26.5%[5]                                                 | 28.4%                                                 |
| Ruxolitinib               | 217                         | 29.0%[5] | 42.2%                                                    |                                                       |

Data for COMFORT, JAKARTA, and SIMPLIFY trials are from their respective publications and may have slightly different patient populations and baseline characteristics compared to MANIFEST-2.

## **Comparative Safety Data**

The safety profiles of **pelabresib** in combination with ruxolitinib and other JAK inhibitors are summarized below.

Table 2: Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)



| Clinical Trial        | Treatment Arm               | Anemia   | Thrombocytopenia |
|-----------------------|-----------------------------|----------|------------------|
| MANIFEST-2            | Pelabresib +<br>Ruxolitinib | 23.1%[3] | 9%[3]            |
| Placebo + Ruxolitinib | 36.4%[3]                    | 5.6%[3]  |                  |
| COMFORT-I             | Ruxolitinib                 | 45.2%    | 12.9%            |
| Placebo               | 19.2%                       | 1.3%     |                  |
| JAKARTA               | Fedratinib (400 mg)         | 34%      | 12%              |
| Placebo               | 10%                         | 4%       |                  |
| SIMPLIFY-1            | Momelotinib                 | 13%      | 11.2%            |
| Ruxolitinib           | 22.1%                       | 14.3%    |                  |

Note: This table presents a selection of common hematologic adverse events and is not exhaustive. Direct comparison of safety data across trials should be done with caution due to differences in trial design and patient populations.

# **Experimental Protocols MANIFEST-2 (NCT04603495)**

- Study Design: A Phase 3, randomized, double-blind, active-control study.[6][7]
- Patient Population: JAK inhibitor treatment-naïve patients with primary myelofibrosis, postpolycythemia vera MF, or post-essential thrombocythemia MF. Key inclusion criteria included a DIPSS risk score of Intermediate-1 or higher, palpable splenomegaly, and symptomatic disease.[7][8]
- Intervention: Patients were randomized 1:1 to receive either pelabresib (125 mg once daily for 14 days in a 21-day cycle) in combination with ruxolitinib, or placebo in combination with ruxolitinib.[8][9]
- Primary Endpoint: Spleen volume reduction of ≥35% (SVR35) from baseline at Week 24.[8]



 Key Secondary Endpoints: Absolute change in Total Symptom Score (TSS) and the proportion of patients with a ≥50% reduction in TSS (TSS50) at Week 24.[10]



Click to download full resolution via product page

Diagram 2: High-level experimental workflow for the MANIFEST-2 clinical trial.

#### **Comparator Trial Protocols (Brief Overview)**

- COMFORT-I & II (Ruxolitinib): These were Phase 3, randomized, double-blind, placebo-controlled (COMFORT-I) and open-label, best-available-therapy-controlled (COMFORT-II) trials in patients with intermediate-2 or high-risk myelofibrosis. The primary endpoint was the proportion of patients achieving SVR35 at week 24 (COMFORT-I) or week 48 (COMFORT-II).[2]
- JAKARTA & JAKARTA-2 (Fedratinib): The JAKARTA trial was a Phase 3, randomized, double-blind, placebo-controlled study in JAK inhibitor-naïve patients with intermediate- or



high-risk myelofibrosis.[4] JAKARTA-2 was a single-arm Phase 2 study in patients previously treated with ruxolitinib.[11][12] The primary endpoint for JAKARTA was SVR35 at the end of cycle 6.[1]

- PERSIST-1 & 2 (Pacritinib): These were Phase 3 trials evaluating pacritinib versus best available therapy (excluding JAK inhibitors in PERSIST-1) in patients with myelofibrosis, including those with low platelet counts.[13][14] The co-primary endpoints were SVR35 and TSS50 at week 24.
- SIMPLIFY-1 & 2 (Momelotinib): SIMPLIFY-1 was a Phase 3, randomized, double-blind, active-controlled trial comparing momelotinib to ruxolitinib in JAK inhibitor-naïve patients.[5]
   SIMPLIFY-2 was a Phase 3, randomized, open-label trial comparing momelotinib to best available therapy in patients previously treated with ruxolitinib.[5] The primary endpoint for both was non-inferiority (SIMPLIFY-1) or superiority (SIMPLIFY-2) in SVR24.

#### Conclusion

The addition of **pelabresib** to ruxolitinib represents a promising advancement in the treatment of myelofibrosis. The combination therapy has demonstrated superior efficacy in spleen volume reduction compared to ruxolitinib monotherapy in the MANIFEST-2 trial, with a manageable safety profile. The data suggests that targeting both the BET and JAK-STAT pathways may lead to more profound and durable clinical responses for patients. Further long-term follow-up from the MANIFEST-2 study will be crucial to fully understand the impact of this combination on disease modification and overall survival. This comparative guide provides a foundational overview for researchers and clinicians to evaluate the potential role of **pelabresib** in the evolving treatment landscape of myelofibrosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Fedratinib in Patients With Myelofibrosis: JAKARTA Trials Update - The ASCO Post [ascopost.com]



- 2. targetedonc.com [targetedonc.com]
- 3. A pooled analysis of overall survival in COMFORT-I and COMFORT-II, 2 randomized phase III trials of ruxolitinib for the treatment of myelofibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Survival outcomes of fedratinib for patients with myelofibrosis: JAKARTA and JAKARTA2 trials [mpn-hub.com]
- 5. gilead.com [gilead.com]
- 6. Analyses from COMFORT trials of ruxolitinib for myelofibrosis | VJHemOnc [vjhemonc.com]
- 7. A pooled analysis of overall survival in COMFORT-I and COMFORT-II, 2 randomized phase III trials of ruxolitinib for the treatment of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P1030: MANIFEST-2, A GLOBAL, PHASE 3, RANDOMIZED, DOUBLE-BLIND, ACTIVE-CONTROL STUDY OF PELABRESIB (CPI-0610) AND RUXOLITINIB VS PLACEBO AND RUXOLITINIB IN JAK INHIBITOR-NAÏVE MYELOFIBROSIS PATIENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. targetedonc.com [targetedonc.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: An updated analysis of the JAKARTA2 study using stringent criteria for ruxolitinib failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. CTI BioPharma Announces Top-Line Results From PERSIST-2 Phase 3 Trial Of Pacritinib For High-Risk Patients With Advanced Myelofibrosis [prnewswire.com]
- To cite this document: BenchChem. [Pelabresib in Myelofibrosis: A Comparative Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606791#cross-study-comparison-of-pelabresibclinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com